molecular formula C17H18N4O4S B2396645 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide CAS No. 1105206-89-0

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide

Cat. No.: B2396645
CAS No.: 1105206-89-0
M. Wt: 374.42
InChI Key: OCNCCLTWXFBGFX-UHFFFAOYSA-N
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Description

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide is a complex organic compound featuring a thiazolidine ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the pyridine moiety through a coupling reaction. The final step involves the formation of the oxamide linkage under controlled conditions, often using reagents like oxalyl chloride and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl and pyridine moieties may facilitate binding to receptors or other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Oxadiazoles: Exhibiting a range of biological activities, including antimicrobial and anticancer effects.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide is unique due to its combination of a thiazolidine ring, phenyl group, and pyridine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in other similar compounds .

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-16(19-12-13-4-2-7-18-11-13)17(23)20-14-5-1-6-15(10-14)21-8-3-9-26(21,24)25/h1-2,4-7,10-11H,3,8-9,12H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNCCLTWXFBGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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